molecular formula C20H25NO2S B2776268 2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide CAS No. 1203066-14-1

2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2776268
CAS No.: 1203066-14-1
M. Wt: 343.49
InChI Key: KXHOCXSFZZHDCQ-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzamide core substituted with trimethyl groups and a thiophenyl-tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves a multi-step process:

    Formation of the Benzamide Core: The starting material, 2,4,6-trimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Thiophenyl-Tetrahydropyran Moiety: The thiophenyl-tetrahydropyran moiety is synthesized separately through a series of reactions involving thiophene and tetrahydropyran derivatives. This moiety is then coupled with the benzamide core using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

    Substitution: The trimethyl groups on the benzamide core can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylbenzamide: Lacks the thiophenyl-tetrahydropyran moiety.

    N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Lacks the trimethyl groups on the benzamide core.

Uniqueness

2,4,6-trimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is unique due to the presence of both the trimethyl-substituted benzamide core and the thiophenyl-tetrahydropyran moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,4,6-trimethyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-14-11-15(2)18(16(3)12-14)19(22)21-13-20(6-8-23-9-7-20)17-5-4-10-24-17/h4-5,10-12H,6-9,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHOCXSFZZHDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCOCC2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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